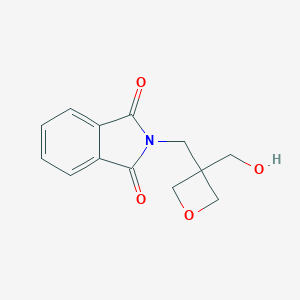
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- (abbreviated as PNTB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a tetraphenyl derivative of phosphorimidic triamide, which has been found to exhibit interesting properties such as high thermal stability and strong fluorescence.
作用机制
The mechanism of action of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- involves the transfer of energy from the excited state of the molecule to the surrounding environment. This process is known as fluorescence resonance energy transfer (FRET). The energy transfer occurs when the excited state of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- interacts with a nearby molecule that can accept the energy. The efficiency of this process depends on the distance between the two molecules and their spectral overlap.
Biochemical and Physiological Effects:
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
实验室实验的优点和局限性
One of the major advantages of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- is its strong fluorescence and high thermal stability, which make it an ideal candidate for use in fluorescent sensors. However, one of the limitations of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)-. One area of interest is the development of new fluorescent sensors based on Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- for the detection of other analytes such as proteins and nucleic acids. Another area of interest is the use of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- in organic electronics for the development of new electronic devices. Further studies are also needed to investigate the biochemical and physiological effects of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)-.
合成方法
The synthesis of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- involves the reaction of phosphorimidic triamide with 4-bromobenzyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
科学研究应用
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- has been extensively studied for its potential applications in various fields such as molecular sensing, organic electronics, and optoelectronics. Its strong fluorescence and high thermal stability make it an ideal candidate for use in fluorescent sensors. Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. It has also been used as a fluorescent sensor for the detection of nitroaromatic compounds.
属性
CAS 编号 |
112981-14-3 |
|---|---|
产品名称 |
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- |
分子式 |
C24H19Br4N4P |
分子量 |
714 g/mol |
IUPAC 名称 |
N-[bis(4-bromoanilino)-(4-bromophenyl)imino-λ5-phosphanyl]-4-bromoaniline |
InChI |
InChI=1S/C24H19Br4N4P/c25-17-1-9-21(10-2-17)29-33(30-22-11-3-18(26)4-12-22,31-23-13-5-19(27)6-14-23)32-24-15-7-20(28)8-16-24/h1-16,29-31H |
InChI 键 |
GXDQGBTUDGVKDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=NC2=CC=C(C=C2)Br)(NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)Br |
规范 SMILES |
C1=CC(=CC=C1NP(=NC2=CC=C(C=C2)Br)(NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
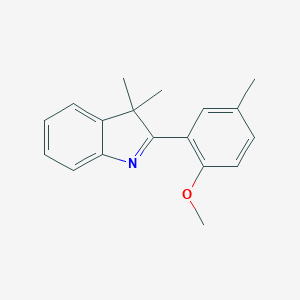

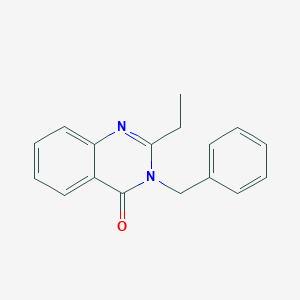
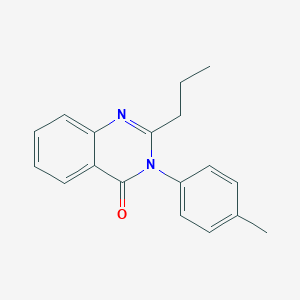

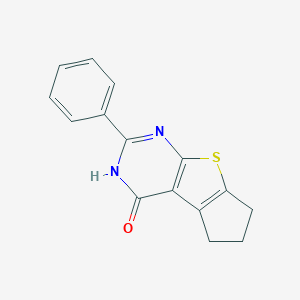


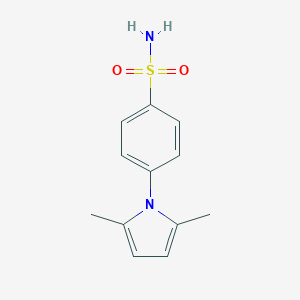

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
